Cucumarioside A6-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

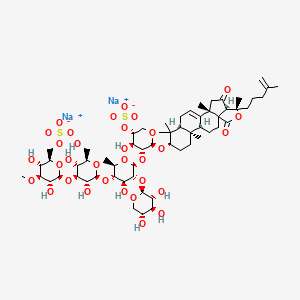

Cucumarioside A6-2 is a triterpene glycoside.

Applications De Recherche Scientifique

Anticancer Properties

Cucumarioside A6-2 exhibits significant anticancer potential, particularly against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Cell Cycle Arrest : Studies have shown that this compound can cause cell cycle arrest in cancer cells, leading to decreased proliferation rates. This effect has been observed in triple-negative breast cancer cells (MDA-MB-231) where it increased reactive oxygen species (ROS) production and altered mitochondrial membrane potential, triggering intrinsic apoptotic pathways .

- In Vivo Tumor Growth Inhibition : In animal models, this compound demonstrated the ability to inhibit tumor growth and metastasis. For example, treatment with this compound resulted in a tumor growth inhibition percentage comparable to established chemotherapeutic agents like doxorubicin .

Immunomodulatory Effects

This compound also shows promise as an immunomodulator. It enhances immune responses by stimulating various immune cell functions:

- Macrophage Activation : Research indicates that this compound can enhance the adhesion and motility of peritoneal macrophages, which plays a crucial role in the immune response against tumors .

- Natural Killer Cell Activity : The compound has been shown to restore the secretion of interferon-gamma from natural killer cells in the presence of immunosuppressive factors, potentially enhancing anti-tumor immunity .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds derived from sea cucumbers:

| Compound Name | Source | Anticancer Activity | Immunomodulatory Effects | Membranolytic Activity |

|---|---|---|---|---|

| This compound | Cucumaria species | Significant | Yes | Yes |

| Frondoside A | Holothuria species | Moderate | Yes | Moderate |

| Cucumarioside A0-1 | Cucumaria djakonovi | Significant | Yes | Yes |

Case Studies

Several studies have documented the efficacy of this compound:

- In Vitro Studies : In vitro experiments demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including leukemia and breast cancer cells .

- Animal Models : In vivo studies showed that administration of this compound led to reduced tumor sizes in murine models with Ehrlich carcinoma, indicating its potential as a therapeutic agent in cancer treatment .

- Mechanistic Insights : Detailed mechanistic studies revealed that this compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involving ROS and mitochondrial dynamics .

Propriétés

Numéro CAS |

178209-18-2 |

|---|---|

Formule moléculaire |

C59H90Na2O32S2 |

Poids moléculaire |

1421.4 g/mol |

Nom IUPAC |

disodium;[(2R,3R,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-4-hydroxy-6-[(2S,3R,4R,5R)-4-hydroxy-2-[[(2S,5S,6S,12R,13R,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfonatooxyoxan-3-yl]oxy-2-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C59H92O32S2.2Na/c1-24(2)11-10-16-58(8)48-28(61)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(71)90-58)85-52-46(38(66)32(22-80-52)91-93(75,76)77)89-53-47(88-49-39(67)35(63)29(62)21-79-49)40(68)43(25(3)82-53)86-51-42(70)45(36(64)30(20-60)83-51)87-50-41(69)44(78-9)37(65)31(84-50)23-81-92(72,73)74;;/h12,25-26,29-53,60,62-70H,1,10-11,13-23H2,2-9H3,(H,72,73,74)(H,75,76,77);;/q;2*+1/p-2/t25-,26+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38+,39-,40+,41-,42-,43-,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,56-,57+,58+,59?;;/m1../s1 |

Clé InChI |

HIZHYZBTVOZQAI-ZGVDCSHQSA-L |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+] |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CCC67[C@H](C(=O)C[C@]6(C5=CC[C@H]4C3(C)C)C)[C@](OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+] |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cucumarioside A6-2; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.